Risperidone
Risperidone
Risperidone is a benzisoxazole derivative with antipsychotic property. Risperidone selectively antagonizes serotonin (5-HT) effects via cortical 5-HT2 receptor, and, to a lesser extent, competes with dopamine at the limbic dopamine D2 receptor. The antagonism leads to decreased psychotic effects, such as hallucinations and delusions. In addition, risperidone has low to moderate affinity for histamine H1, 5-HT1A, 5-HT1C, and 5-HT1D receptors, while it has weak affinity for dopamine D1 and haloperidol-sensitive sigma site receptors.
Risperidone is an atypical antipsychotic that is used widely in the treatment of mania and schizophrenia. Risperidone therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury.
Risperidone is a member of the class of pyridopyrimidines that is 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one carrying an additional 2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl group at position 2. It has a role as a serotonergic antagonist, an alpha-adrenergic antagonist, a H1-receptor antagonist, a second generation antipsychotic, a dopaminergic antagonist, a psychotropic drug and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a pyridopyrimidine, an organofluorine compound, a heteroarylpiperidine and a member of 1,2-benzoxazoles.
Risperidone is an atypical antipsychotic that is used widely in the treatment of mania and schizophrenia. Risperidone therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury.
Risperidone is a member of the class of pyridopyrimidines that is 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one carrying an additional 2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl group at position 2. It has a role as a serotonergic antagonist, an alpha-adrenergic antagonist, a H1-receptor antagonist, a second generation antipsychotic, a dopaminergic antagonist, a psychotropic drug and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a pyridopyrimidine, an organofluorine compound, a heteroarylpiperidine and a member of 1,2-benzoxazoles.
Brand Name:
Vulcanchem
CAS No.:
106266-06-2
VCID:
VC0000510
InChI:
InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3
SMILES:
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Molecular Formula:
C23H27FN4O2
Molecular Weight:
410.5 g/mol
Risperidone
CAS No.: 106266-06-2
APIs
VCID: VC0000510
Molecular Formula: C23H27FN4O2
Molecular Weight: 410.5 g/mol
Purity: > 98%
CAS No. | 106266-06-2 |
---|---|
Product Name | Risperidone |
Molecular Formula | C23H27FN4O2 |
Molecular Weight | 410.5 g/mol |
IUPAC Name | 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Standard InChI | InChI=1S/C23H27FN4O2/c1-15-18(23(29)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22-19-6-5-17(24)14-20(19)30-26-22/h5-6,14,16H,2-4,7-13H2,1H3 |
Standard InChIKey | RAPZEAPATHNIPO-UHFFFAOYSA-N |
Impurities | 3-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[(Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (9RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; (6RS)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2,6-dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 2-[2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl 4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-carboxylate; 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one; 3-[2-[4-[4-fluoro-2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidine-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |
SMILES | CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Canonical SMILES | CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Appearance | Solid powder |
Boiling Point | 442 |
Colorform | White to slightly beige powder Crystals from dimethylformamide + propanol |
Melting Point | 170 170.0 °C 170 °C 170°C |
Physical Description | Solid |
Description | Risperidone is a benzisoxazole derivative with antipsychotic property. Risperidone selectively antagonizes serotonin (5-HT) effects via cortical 5-HT2 receptor, and, to a lesser extent, competes with dopamine at the limbic dopamine D2 receptor. The antagonism leads to decreased psychotic effects, such as hallucinations and delusions. In addition, risperidone has low to moderate affinity for histamine H1, 5-HT1A, 5-HT1C, and 5-HT1D receptors, while it has weak affinity for dopamine D1 and haloperidol-sensitive sigma site receptors. Risperidone is an atypical antipsychotic that is used widely in the treatment of mania and schizophrenia. Risperidone therapy is associated with serum aminotransferase elevations and in rare instances has been linked to clinically apparent acute liver injury. Risperidone is a member of the class of pyridopyrimidines that is 2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one carrying an additional 2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl group at position 2. It has a role as a serotonergic antagonist, an alpha-adrenergic antagonist, a H1-receptor antagonist, a second generation antipsychotic, a dopaminergic antagonist, a psychotropic drug and an EC 3.4.21.26 (prolyl oligopeptidase) inhibitor. It is a pyridopyrimidine, an organofluorine compound, a heteroarylpiperidine and a member of 1,2-benzoxazoles. |
Purity | > 98% |
Shelf Life | Stable under recommended storage conditions. |
Solubility | 2.33 mg/mL Soluble in methylene chloride; sparingly soluble in alcohol; practically insoluble in water Practically insoluble in water, freely soluble in methylene chloride and soluble in methanol and 0.1N hydrochloric acid In water, 2.16 mg/L at 25 °C (est) |
Synonyms | Consta, Risperdal R 64,766 R 64766 R-64,766 R-64766 R64,766 R64766 Risperdal Consta Risperidal Risperidone |
Vapor Pressure | 4.6X10-11 mm Hg at 25 °C (est) |
Reference | 1: Long-acting risperidone injections in a pregnant patient with bipolar disorder. Bipolar Disord. 2017 Nov 9. doi: 10.1111/bdi.12572. [Epub ahead of print] PubMed PMID: 29120507. 2: Prasad TR, Joseph S, Kole P, Kumar A, Subramanian M, Rajagopalan S, Kr P. Enantioselective supercritical fluid chromatography-tandem mass spectrometry method for simultaneous estimation of risperidone and its 9-hydroxyl metabolites in rat plasma. Bioanalysis. 2017 Nov 9. doi: 10.4155/bio-2017-0168. [Epub ahead of print] PubMed PMID: 29120220. 3: Calarge CA, Mills JA, Ziegler EE, Schlechte JA. Calcium and Vitamin D Supplementation in Boys with Risperidone-Induced Hyperprolactinemia: A Randomized, Placebo-Controlled Pilot Study. J Child Adolesc Psychopharmacol. 2017 Nov 7. doi: 10.1089/cap.2017.0104. [Epub ahead of print] PubMed PMID: 29112461. 4: Carabias LA, Llaudó J, Ayani I, Martínez J, Litman RE, Gutierro I. A phase II study to evaluate the pharmacokinetics, safety, and tolerability of Risperidone ISM multiple intramuscular injections once every 4 weeks in patients with schizophrenia. Int Clin Psychopharmacol. 2017 Nov 3. doi: 10.1097/YIC.0000000000000203. [Epub ahead of print] PubMed PMID: 29112001. 5: Syrejshchikova T, Smolina N, Kondratyuk V, Dobretsov G, Uzbekov M. Influence of antipsychotic drug risperidone on human serum albumin affinity to organic anions. Curr Drug Discov Technol. 2017 Nov 6. doi: 10.2174/1570163814666171106153639. [Epub ahead of print] PubMed PMID: 29110619. 6: McNeil SE, Cogburn M. Risperidone. 2017 Oct 17. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2017 Jun-. Available from http://www.ncbi.nlm.nih.gov/books/NBK459313/ PubMed PMID: 29083663. 7: Pepa PA, Lee KC, Huynh HE, Wilson MP. Safety of Risperidone for Acute Agitation and Alcohol Intoxication in Emergency Department Patients. J Emerg Med. 2017 Oct;53(4):530-535. doi: 10.1016/j.jemermed.2017.05.028. PubMed PMID: 29079068. 8: Kalichak F, Idalencio R, da Rosa JGS, Barcellos HHA, Fagundes M, Piato A, Barcellos LJG. Psychotropic in the environment: risperidone residues affect the behavior of fish larvae. Sci Rep. 2017 Oct 26;7(1):14121. doi: 10.1038/s41598-017-14575-7. PubMed PMID: 29074994; PubMed Central PMCID: PMC5658348. 9: Demirkaya SK, Aksu H, Özgür BG. A Retrospective Study of Long Acting Risperidone Use to Support Treatment Adherence in Youth with Conduct Disorder. Clin Psychopharmacol Neurosci. 2017 Nov 30;15(4):328-336. doi: 10.9758/cpn.2017.15.4.328. PubMed PMID: 29073744. 10: Watanabe N, Higashi H, Nakamura S, Nomura K, Adachi Y, Taguchi M. The possible clinical impact of risperidone on P-glycoprotein-mediated transport of tacrolimus: A case report and in vitro study. Biopharm Drug Dispos. 2017 Oct 20. doi: 10.1002/bdd.2109. [Epub ahead of print] PubMed PMID: 29055041. |
PubChem Compound | 5073 |
Last Modified | Nov 11 2021 |
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